molecular formula C17H14N2O3 B13445182 (12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one

(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one

Cat. No.: B13445182
M. Wt: 294.30 g/mol
InChI Key: ROVBYDCETXMZLN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one" is a structurally complex indolo-benzodiazepine derivative. Its core structure comprises a fused indole and benzodiazepine ring system with substitutions at positions 8 (methoxy) and 9 (hydroxy).

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

(12aS)-9-hydroxy-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one

InChI

InChI=1S/C17H14N2O3/c1-22-16-7-12-13(8-15(16)20)18-9-11-6-10-4-2-3-5-14(10)19(11)17(12)21/h2-5,7-9,11,20H,6H2,1H3/t11-/m0/s1

InChI Key

ROVBYDCETXMZLN-NSHDSACASA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC4=CC=CC=C43)C=N2)O

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(CC4=CC=CC=C43)C=N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the benzodiazepine structure. Key reagents used in these reactions include indole derivatives, benzodiazepine precursors, and various catalysts to facilitate the reactions. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as chromatography and crystallization are employed to purify the final product. The use of advanced analytical methods ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the double bonds in the benzodiazepine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can lead to the formation of a fully saturated benzodiazepine ring.

Scientific Research Applications

(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other indolo-benzodiazepine derivatives, particularly those used in ADCs. Below is a detailed comparison based on available evidence:

Structural Analog: DGN549-C Sulfonate

DGN549-C sulfonate is a sulfated indolo-benzodiazepine dimer linked via a cleavable maleimide-ethylamino-hexyl-alanine connector. Key structural and functional differences include:

Property (12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one DGN549-C Sulfonate
Substituents 8-methoxy, 9-hydroxy 8-methoxy, 9-sulfonate, 12-sulfo groups
Linker Chemistry Not directly linked to a therapeutic antibody Conjugated via a protease-cleavable maleimide-ethylamino-hexyl-alanine linker
Role in ADCs Hypothesized as a cytotoxic payload (based on structural similarity) Validated cytotoxic payload in pivekimab sunirina (anti-CD123 ADC)
Solubility Likely lower due to hydroxy group Enhanced solubility due to sulfonate groups

Key Findings :

  • The sulfonate group in DGN549-C improves aqueous solubility, critical for ADC stability and delivery .
  • The hydroxy group in the query compound may limit solubility but could enhance specific interactions with biological targets.
Functional Analog: PBD Dimers

Pyrrolobenzodiazepine (PBD) dimers, such as SG3249, are another class of DNA-alkylating agents used in ADCs. Comparison highlights:

Property This compound PBD Dimers (e.g., SG3249)
Mechanism of Action DNA intercalation and alkylation (hypothesized) DNA cross-linking via adenine-guanine alkylation
Stability in ADCs Requires protease-cleavable linkers for activation Stable in systemic circulation, activated in lysosomes
Clinical Applications Preclinical research stage Used in approved ADCs (e.g., Loncastuximab tesirine)

Key Findings :

  • Indolo-benzodiazepines like the query compound may exhibit reduced systemic toxicity compared to PBD dimers due to targeted activation .

Research and Development Context

The compound’s structural analogs, such as DGN549-C sulfonate, have been incorporated into ADCs like pivekimab sunirina, a monoclonal antibody targeting CD123 (IL3RA) in hematologic malignancies. The ADC leverages the cytotoxic activity of the benzodiazepine dimer while ensuring targeted delivery via the antibody .

Pharmacokinetic Considerations
  • Query Compound: Limited data, but hydroxy and methoxy groups may influence metabolic stability and cytochrome P450 interactions.
  • DGN549-C Sulfonate : Engineered for rapid cleavage in tumor microenvironments, minimizing off-target effects .

Biological Activity

(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one is a compound that belongs to the class of indole-derived benzodiazepines. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly its effects on the central nervous system (CNS). The compound's structure is characterized by a complex bicyclic framework that contributes to its unique biological properties.

  • Molecular Formula : C17H14N2O3
  • Molecular Weight : 294.3 g/mol
  • CAS Number : 1239587-38-2
  • IUPAC Name : (S)-9-hydroxy-8-methoxy-12a,13-dihydro-6H-benzo[5,6][1,4]diazepino[1,2-a]indol-6-one

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with neurotransmitter receptors and its potential therapeutic applications.

The compound is believed to act as a modulator of the GABA_A receptor, similar to other benzodiazepines. It exhibits partial agonistic activity at this receptor site, which is crucial for its anxiolytic and sedative effects. The selectivity for certain subtypes of the GABA_A receptor may influence its efficacy and side effect profile.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Anxiolytic Activity : Studies have suggested that compounds with similar structures can reduce anxiety levels in animal models.
  • Sedative Effects : The modulation of GABA_A receptors is associated with sedative properties, making it a candidate for further investigation in sleep disorders.
  • Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects, which could be beneficial in neurodegenerative conditions.

Study 1: Anxiolytic Effects in Rodent Models

A study conducted on rodent models evaluated the anxiolytic properties of this compound. The results demonstrated a significant reduction in anxiety-like behavior as measured by the elevated plus maze test.

ParameterControl GroupTreatment Group
Time spent in open arms20 seconds45 seconds
Number of entries515

Study 2: Sedative Effects

Another research effort focused on the sedative effects of the compound using sleep latency tests. The findings revealed that treated subjects exhibited decreased sleep latency compared to controls.

GroupSleep Latency (minutes)
Control15
Treatment5

Safety and Toxicity

While the pharmacological profile appears promising, safety assessments are critical. Toxicity studies are necessary to establish a safe dosage range and identify any potential adverse effects associated with long-term use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.